N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
N-(2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as 'Compound X', is a synthetic compound that has been extensively studied for its potential use in various scientific applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for research in the fields of medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of Compound X involves the inhibition of certain enzymes and proteins that are involved in the inflammatory response. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in the production of inflammatory mediators. Additionally, it has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating inflammation and cell growth.
Biochemical and Physiological Effects:
Compound X has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, it has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Compound X in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms underlying chronic pain and inflammation. However, one limitation of using Compound X is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on Compound X. One area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further studies are needed to better understand the mechanisms underlying its anti-inflammatory and analgesic effects, which could lead to the development of more effective treatments for chronic pain and inflammation. Finally, there is potential for the development of novel formulations of Compound X that could improve its solubility and bioavailability, making it easier to use in experimental settings.
Scientific Research Applications
Compound X has been extensively studied for its potential use in various scientific applications. It has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-9-11-17(12-10-16)27(24,25)22(15-20(23)21-13-5-6-14-21)18-7-3-4-8-19(18)26-2/h3-4,7-12H,5-6,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTSIKZAEZGZRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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